![molecular formula C18H28 B14752668 pentacyclo[9.7.0.02,10.03,8.013,18]octadecane CAS No. 252-36-8](/img/structure/B14752668.png)
pentacyclo[9.7.0.02,10.03,8.013,18]octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane is a polycyclic hydrocarbon with a unique cage-like structure. This compound is part of a class of molecules known for their high density, moderate strain energy, and great stability due to their polycyclic frameworks. These properties make them of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[9.7.0.02,10.03,8.013,18]octadecane typically involves complex organic reactions. One common method includes the Diels-Alder reaction followed by intramolecular cyclization. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of advanced catalysts and solvent-free conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of high-density fuels and advanced materials.
Mechanism of Action
The mechanism by which pentacyclo[9.7.0.02,10.03,8.013,18]octadecane exerts its effects involves its interaction with various molecular targets and pathways. Its cage-like structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its stability and reactivity make it a promising candidate for various applications .
Comparison with Similar Compounds
Similar Compounds
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane: Known for its high density and stability.
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: A highly strained polycyclic hydrocarbon with unique properties.
Uniqueness
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane stands out due to its larger and more complex structure compared to similar compounds. This complexity provides it with unique chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
252-36-8 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
pentacyclo[9.7.0.02,10.03,8.013,18]octadecane |
InChI |
InChI=1S/C18H28/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14(12)18(16)17(13)15/h11-18H,1-10H2 |
InChI Key |
NIPCSPCJECKEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3C2C4C3CC5C4CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
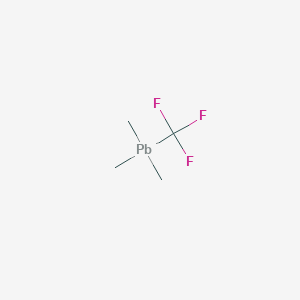
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
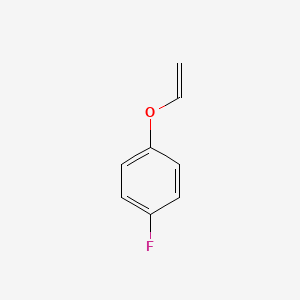
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)


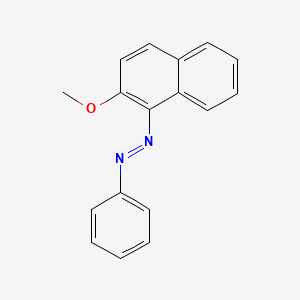

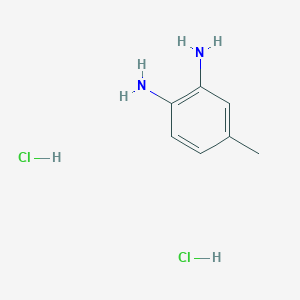
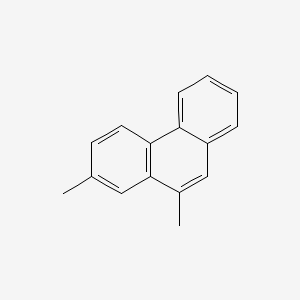
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)

